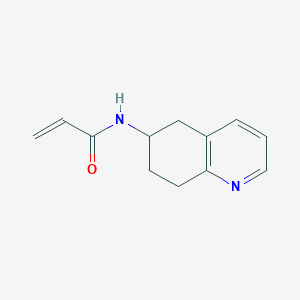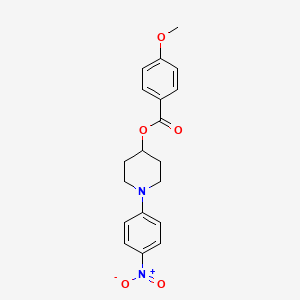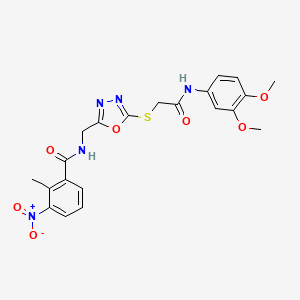
N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide, also known as THQ, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. THQ is a member of the quinoline family of compounds and has been found to possess a range of interesting properties that make it a promising candidate for drug development.
作用機序
The mechanism of action of N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide is not yet fully understood, but it is believed to act on a number of different biological pathways. Studies have shown that N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is an important mechanism for the treatment of cancer.
Biochemical and Physiological Effects:
N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide has been found to have a range of biochemical and physiological effects. Studies have shown that N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide can reduce inflammation by inhibiting the activity of COX-2, as well as other enzymes involved in inflammation. N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide has also been shown to have anti-cancer activity, by inducing apoptosis in cancer cells. Additionally, N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide has been found to have anti-viral activity, by inhibiting the replication of certain viruses.
実験室実験の利点と制限
N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide has a number of advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has been extensively studied, with a large body of research available on its properties and potential applications. However, there are also some limitations to its use in lab experiments. N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide can be difficult to work with due to its low solubility in water, and its potential toxicity may limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research on N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide. One area of interest is the development of new drugs based on the structure of N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide, which could have improved activity and reduced toxicity. Another area of interest is the study of the mechanism of action of N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide, which could lead to a better understanding of its potential applications in the treatment of disease. Additionally, further research is needed to explore the potential applications of N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide in the treatment of viral infections, as well as its potential as an anti-inflammatory agent.
合成法
The synthesis of N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide can be achieved through a number of different methods. One of the most commonly used methods involves the reaction of 2-aminoacetophenone with acrolein in the presence of a catalyst. This produces N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide as a yellow solid, which can then be purified and used for further research.
科学的研究の応用
N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide has been the subject of significant scientific research due to its potential applications in the field of medicinal chemistry. Studies have shown that N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide possesses a range of interesting properties, including anti-inflammatory, anti-cancer, and anti-viral activity. These properties make it a promising candidate for the development of new drugs for the treatment of a range of diseases.
特性
IUPAC Name |
N-(5,6,7,8-tetrahydroquinolin-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-12(15)14-10-5-6-11-9(8-10)4-3-7-13-11/h2-4,7,10H,1,5-6,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJQBCGLRZVUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC2=C(C1)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methanol](/img/structure/B2510887.png)
![5-Ethyl-2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2510889.png)
![6-(2-Methoxyphenyl)-2-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2510892.png)
![N-[(2-chlorophenyl)(cyano)methyl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2510894.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2510895.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]but-2-enamide](/img/structure/B2510896.png)
![Ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2510897.png)


![7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B2510902.png)
![2-({1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2510903.png)

![(R)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine](/img/structure/B2510905.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2510908.png)